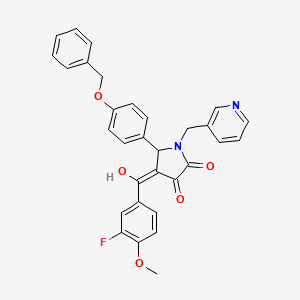![molecular formula C11H10N2O2S B12021101 N'-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12021101.png)
N'-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a furan ring and a thiophene ring, which are connected through a hydrazone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 2-furylmethylidene and 2-thienylacetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Hydrazine derivatives.
Substitution: Substituted furan and thiophene compounds.
Applications De Recherche Scientifique
N’-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of N’-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide varies depending on its application:
Antimicrobial Activity: The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS).
Catalytic Activity: As a ligand, it forms stable complexes with metal ions, facilitating catalytic reactions through electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-2-furylmethylidene]-2-furohydrazide
- N’-[(E)-(5-Methyl-2-furyl)methylene]-2-(2-thienyl)acetohydrazide
- N’-(3-(2-furyl)-2-methyl-2-propenylidene)-2-(2-thienyl)acetohydrazide
Uniqueness
N’-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and structural properties. This dual-ring system enhances its potential for diverse applications, particularly in medicinal chemistry and materials science, where the combination of these heterocycles can lead to novel functionalities and improved performance.
Propriétés
Formule moléculaire |
C11H10N2O2S |
|---|---|
Poids moléculaire |
234.28 g/mol |
Nom IUPAC |
N-[(E)-furan-2-ylmethylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C11H10N2O2S/c14-11(7-10-4-2-6-16-10)13-12-8-9-3-1-5-15-9/h1-6,8H,7H2,(H,13,14)/b12-8+ |
Clé InChI |
REWNIKQBMMPLKI-XYOKQWHBSA-N |
SMILES isomérique |
C1=COC(=C1)/C=N/NC(=O)CC2=CC=CS2 |
SMILES canonique |
C1=COC(=C1)C=NNC(=O)CC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(thiophen-2-ylmethylene)propanehydrazide](/img/structure/B12021022.png)

![1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021029.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12021043.png)
![3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-pyridinyl)propanamide](/img/structure/B12021048.png)
![2-chloro-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12021049.png)

![N-benzyl-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12021073.png)

![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12021086.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12021093.png)


